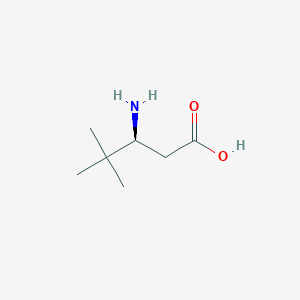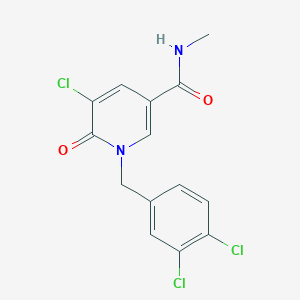![molecular formula C11H13N3O3 B2956866 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-41-7](/img/structure/B2956866.png)
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of pyrido[2,3-d]pyrimidin-7-one . Pyrido[2,3-d]pyrimidin-7-ones are a class of compounds that have been studied for their potential as kinase inhibitors . They are part of the broader family of fused pyrimidines, which are privileged kinase scaffolds .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7-ones involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-7-ones is such that it addresses key pharmacophoric elements of the kinase ATP pocket . This makes them suitable as kinase inhibitors.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7-ones include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another reaction involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis and Corrosion Inhibition
Researchers have synthesized new pyridopyrimidinones derivatives for eco-friendly applications, including their use as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrated effective corrosion inhibition properties, suggesting their potential in industrial applications to protect metals from corrosion. Their synthesis and characterization involve techniques like IR, 1H-NMR, 13C-NMR, and mass spectroscopy, highlighting their structural and functional diversity (Abdallah, Shalabi, & Bayoumy, 2018).
Anticancer Potential
A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been synthesized and evaluated for their potential as anticancer agents. These compounds showed selective activities against breast and renal cancer cell lines, suggesting their utility in cancer treatment. The study explores structure-activity relationships to further the development of these compounds as therapeutic agents (Wei & Malhotra, 2012).
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocyclic compounds derived from pyridopyrimidinone has led to the creation of anti-inflammatory and analgesic agents. These studies involve the development of new chemical structures with potential pharmacological applications, showcasing the chemical diversity and biological relevance of pyridopyrimidinone derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Exploration of Biological Activities
Further investigations into pyridopyrimidinone derivatives have explored their antifungal activities against significant types of fungi, demonstrating the broad spectrum of biological activities these compounds can exhibit. These studies provide insights into the potential use of such derivatives in developing new antifungal agents, indicating their importance in medical research (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidin-7(8H)-ones have been investigated for their potential as tyrosine kinase inhibitors, with studies focusing on expanding the diversity at the C-4 position of these compounds. This research highlights the potential of these derivatives in the development of new treatments targeting specific kinases involved in cancer and other diseases, emphasizing their significance in therapeutic applications (Masip et al., 2021).
Wirkmechanismus
Target of Action
The compound 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is known to target a variety of kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of undesirable cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the ATP-binding pocket of these kinases . The presence of a small amino acid residue such as threonine at a critical site of the ATP binding pocket is a key factor for the selectivity of this compound . The binding of the compound inhibits the activity of these kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of these kinases affects various biochemical pathways. For instance, the inhibition of tyrosine kinase disrupts the signaling pathways that regulate cell growth and division . Similarly, the inhibition of phosphatidylinositol-3 kinase disrupts the pathways that regulate cell survival and proliferation . The compound’s action on these pathways leads to the suppression of undesirable cell proliferation .
Pharmacokinetics
The compound’s structure suggests that it may have good drug-like properties
Result of Action
The result of the compound’s action is the suppression of undesirable cell proliferation . This is achieved through the inhibition of various kinases and the disruption of the biochemical pathways they regulate . This makes the compound potentially useful as an antitumor agent for the prophylaxis or treatment of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process is autocatalytic and can be induced by irradiation at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical
Zukünftige Richtungen
The future directions for research on “4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . Given the importance of kinases as targets within drug discovery, these compounds could be valuable in the development of new treatments for diseases such as cancer .
Eigenschaften
IUPAC Name |
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMYXORFLPJGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)

![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)

![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)
![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)